Unique Pyridazinone Hinge-Binder Confers Different Kinase Selectivity vs. Pyridine-Based Ureas
The pyridazin-3(2H)-one core in this compound provides a distinct hydrogen-bonding pattern compared to the pyridine or pyrimidine hinge-binders found in approved multi-kinase inhibitors like sorafenib and imatinib. In a class-level analysis, pyridazinone-based pan-RAF inhibitors like GNE-9815 achieve exquisite kinome selectivity—with S(10) selectivity scores at 1 µM of 0.02 (i.e., only 2% of 468 kinases inhibited >90%)—by minimizing polar hinge contacts, a feature inaccessible to classical pyridyl-urea type II inhibitors [1]. This compound's specific hinge-binding geometry is anticipated to confer a similarly narrow target profile, making it a superior chemical probe for pathway deconvolution where broad kinase inhibition is undesirable.
| Evidence Dimension | Kinase selectivity score (S(10) at 1 µM, fraction of 468 kinases inhibited >90%) |
|---|---|
| Target Compound Data | Predicted S(10) < 0.1 based on pyridazinone hinge-binder class behavior |
| Comparator Or Baseline | Sorafenib (pyridyl-urea type II inhibitor): S(10) at 1 µM = 0.18 (18% of kinases inhibited >90%) [2] |
| Quantified Difference | Estimated >2-fold improvement in kinome-wide selectivity for the pyridazinone class |
| Conditions | Class-level inference from KINOMEscan profiling of structurally related pyridazinone inhibitors vs. literature data for sorafenib |
Why This Matters
Higher intrinsic kinase selectivity reduces off-target pharmacology and simplifies interpretation of phenotypic screening results, a critical factor in selecting probe compounds for target validation.
- [1] Huestis, M. P. et al. J. Med. Chem. 2021, 64, 12304-12318. https://doi.org/10.1021/acs.jmedchem.1c00745 View Source
- [2] Karaman, M. W. et al. A quantitative analysis of kinase inhibitor selectivity. Nat. Biotechnol. 2008, 26, 127-132. https://doi.org/10.1038/nbt1358 View Source
